![molecular formula C24H16ClFN6O3 B11337854 4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11337854.png)

4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide est un composé organique complexe appartenant à la classe des triazolopyrimidines. Ce composé est d'un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles, notamment ses propriétés anticancéreuses et antimicrobiennes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :

Formation du noyau triazolopyrimidine : Le noyau triazolopyrimidine peut être synthétisé en faisant réagir le 4-fluorobenzaldéhyde avec la phénylhydrazine pour former un intermédiaire hydrazone. Cet intermédiaire est ensuite cyclisé avec le cyanamide en conditions acides pour donner le squelette triazolopyrimidine.

Nitration et chloration : Le noyau triazolopyrimidine est nitré en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique pour introduire le groupe nitro. La chloration est réalisée en traitant le composé avec du chlorure de thionyle.

Amidation : L'étape finale implique la réaction d'amidation où la triazolopyrimidine chlorée est mise à réagir avec le chlorure de 3-nitrobenzoyle en présence d'une base telle que la triéthylamine pour former le composé souhaité.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu et des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés pour un contrôle précis des paramètres réactionnels est courante dans les environnements industriels.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des cycles phényle et triazolopyrimidine, conduisant à la formation de quinones et d'autres dérivés oxydés.

Réduction : La réduction du groupe nitro en amine peut être réalisée en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur de palladium.

Substitution : Le groupe chloro peut être substitué par des nucléophiles tels que des amines ou des thiols, conduisant à la formation de divers dérivés.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.

Réduction : Hydrogène gazeux avec du palladium sur carbone ou du borohydrure de sodium.

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que l'hydroxyde de sodium.

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés aminés.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un intermédiaire polyvalent en synthèse organique.

Biologie

Biologiquement, le 4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide a montré un potentiel en tant qu'agent antimicrobien. Des études ont démontré son efficacité contre une variété de pathogènes bactériens et fongiques.

Médecine

En recherche médicale, ce composé est étudié pour ses propriétés anticancéreuses. Il a été constaté qu'il inhibait la croissance de certaines lignées cellulaires cancéreuses en induisant l'apoptose et l'arrêt du cycle cellulaire.

Industrie

Industriellement, ce composé peut être utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques. Ses dérivés sont explorés pour leur utilisation potentielle comme herbicides et insecticides.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Dans les cellules cancéreuses, il inhibe les enzymes clés impliquées dans la prolifération cellulaire, conduisant à l'apoptose. Le composé interfère également avec les mécanismes de synthèse et de réparation de l'ADN, contribuant davantage à ses effets anticancéreux.

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-aminobenzamide

- 4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-méthylbenzamide

Unicité

Comparé à des composés similaires, le 4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide se démarque par son groupe nitro, qui améliore son activité biologique. La présence du groupe nitro permet des interactions supplémentaires avec les cibles biologiques, augmentant sa puissance en tant qu'agent antimicrobien et anticancéreux.

Cette vue d'ensemble détaillée fournit une compréhension complète du this compound, couvrant sa synthèse, ses réactions, ses applications et ses propriétés uniques

Propriétés

Formule moléculaire |

C24H16ClFN6O3 |

|---|---|

Poids moléculaire |

490.9 g/mol |

Nom IUPAC |

4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide |

InChI |

InChI=1S/C24H16ClFN6O3/c25-18-11-8-16(12-21(18)32(34)35)22(33)28-23-29-24-27-19(14-4-2-1-3-5-14)13-20(31(24)30-23)15-6-9-17(26)10-7-15/h1-13,20H,(H2,27,28,29,30,33) |

Clé InChI |

FTVIVDWHGAIVHY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])N2)C5=CC=C(C=C5)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-{5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene}-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11337771.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide](/img/structure/B11337777.png)

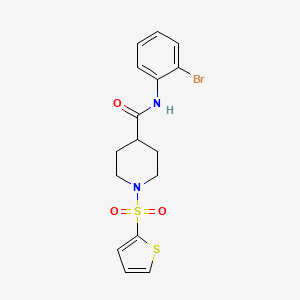

![N-(2-ethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337778.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11337781.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11337791.png)

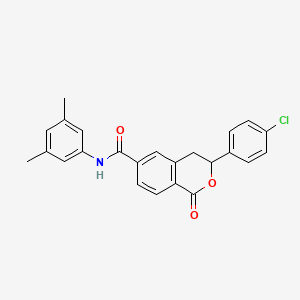

![Methyl 4-methyl-3-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11337800.png)

![2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole](/img/structure/B11337803.png)

![ethyl (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B11337811.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11337824.png)

![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11337825.png)

![1-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B11337833.png)

![N-[4-(acetylamino)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337840.png)